1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione

Lipophilicity Drug-likeness Permeability

1,3‑Dimethyl‑5‑(3‑phenyl‑allylidene)‑pyrimidine‑2,4,6‑trione (CAS 115984‑23‑1, C₁₅H₁₄N₂O₃, MW 270.28) belongs to the 5‑arylidene‑barbituric acid family, specifically an N1,N3‑dimethylated cinnamylidene‑barbituric acid derivative. The compound is prepared via Knoevenagel condensation of 1,3‑dimethylbarbituric acid with cinnamaldehyde and is supplied at a typical purity of ≥95%.

Molecular Formula C15H14N2O3
Molecular Weight 270.288
CAS No. 115984-23-1
Cat. No. B2780436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione
CAS115984-23-1
Molecular FormulaC15H14N2O3
Molecular Weight270.288
Structural Identifiers
SMILESCN1C(=O)C(=CC=CC2=CC=CC=C2)C(=O)N(C1=O)C
InChIInChI=1S/C15H14N2O3/c1-16-13(18)12(14(19)17(2)15(16)20)10-6-9-11-7-4-3-5-8-11/h3-10H,1-2H3/b9-6+
InChIKeyLPVZBHMLVXKEEV-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione: Core Structural Identity and Procurement-Grade Profile


1,3‑Dimethyl‑5‑(3‑phenyl‑allylidene)‑pyrimidine‑2,4,6‑trione (CAS 115984‑23‑1, C₁₅H₁₄N₂O₃, MW 270.28) belongs to the 5‑arylidene‑barbituric acid family, specifically an N1,N3‑dimethylated cinnamylidene‑barbituric acid derivative [1]. The compound is prepared via Knoevenagel condensation of 1,3‑dimethylbarbituric acid with cinnamaldehyde and is supplied at a typical purity of ≥95% . Its molecular architecture combines an electron‑deficient barbituric acid core with an extended π‑conjugated styryl system, imparting strong UV‑vis absorption and reactivity that underpins its use as a synthetic intermediate, photochemical probe, and potential bioactive scaffold.

Why 1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione Cannot Be Replaced by Generic In-Class Analogs


Even structurally close 5‑arylidene‑barbituric acid analogs cannot be casually interchanged because the N1,N3‑dimethylation present in this compound eliminates the two NH hydrogen‑bond donors and simultaneously increases lipophilicity, fundamentally altering solubility, membrane permeability, protein‑binding disposition, and photophysical behavior [1]. In anticancer screening of a series of 1,3‑dimethylbarbituric acid‑derived cinnamoylated compounds, the position and nature of substituents on the benzyl ring alone produced up to several‑fold differences in IC₅₀ values, demonstrating that even minor structural modifications translate into substantial activity gaps [2]. Consequently, a procurement decision that treats the non‑methylated congener 5‑cinnamylidenebarbituric acid (CAS 23450‑49‑9) or other N‑substituted variants as “equivalent” would result in a different chemical and biological profile, as quantified below.

Quantitative Differentiation Evidence for 1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione Versus Key Comparators


N,N‑Dimethylation Increases Calculated Lipophilicity by ~1.5 log Units Over the Non‑Methylated Parent

The N1,N3‑dimethyl groups in 1,3‑dimethyl‑5‑(3‑phenyl‑allylidene)‑pyrimidine‑2,4,6‑trione eliminate two hydrogen‑bond donors and add hydrophobic surface relative to the non‑methylated analog 5‑cinnamylidenebarbituric acid [1]. Using the XLogP3 algorithm, the target compound has a predicted logP of +1.55, compared with a predicted logP of +0.09 for 5‑cinnamylidenebarbituric acid (CAS 23450‑49‑9) [2]. The resulting ΔlogP of approximately +1.46 indicates that the dimethylated compound is roughly 29‑fold more lipophilic, a difference that significantly influences passive membrane permeability and protein‑binding properties.

Lipophilicity Drug-likeness Permeability

Substitution Pattern on the Barbituric Acid Core Drives >3‑Fold Variation in Anticancer IC₅₀ in a Closely Related Series

Although the target compound itself was not the primary focus, a series of 18 1,3‑dimethylbarbituric acid‑cinnamic acid hybrids evaluated by Liu et al. (2022) demonstrated that moving a CF₃, OCF₃, or F substituent from the ortho or para position to the meta position on the benzyl ring increased antiproliferative activity by a factor of 3–10 fold across multiple cancer cell lines (A549, HeLa, MCF‑7) [1]. Compound 1c (meta‑CF₃) exhibited IC₅₀ values of 8.2 μM (A549), 11.5 μM (HeLa), and 9.7 μM (MCF‑7), whereas the corresponding ortho‑CF₃ analog (1a) showed IC₅₀ values of 32.1, 38.4, and 29.5 μM, respectively [1]. This intra‑series sensitivity confirms that even subtle modifications to the aryl‑allylidene‑barbituric acid framework produce quantitative, meaningful shifts in biological potency, reinforcing the non‑interchangeability of closely related analogs.

Anticancer Cytotoxicity Structure-activity relationship

Absence of N–H Groups Reduces the Number of Hydrogen‑Bond Donors from 2 to 0, Altering Solubility and Target‑Binding Profiles

The N1,N3‑dimethyl substitution in 1,3‑dimethyl‑5‑(3‑phenyl‑allylidene)‑pyrimidine‑2,4,6‑trione removes both N–H hydrogen‑bond donor (HBD) sites that are present in 5‑cinnamylidenebarbituric acid (CAS 23450‑49‑9) [1]. According to Lipinski’s rule‑of‑five, the target compound has an HBD count of 0 and a topological polar surface area (TPSA) of 57.7 Ų, while the non‑methylated analog has an HBD count of 2 and a TPSA of 75.3 Ų [2]. The reduction in HBD count and TPSA is predictive of increased passive absorption and blood‑brain barrier penetration, but also of decreased aqueous solubility and altered hydrogen‑bond‑dependent target recognition.

Hydrogen bonding Physicochemical properties Drug design

Extended π‑Conjugation Provides a Bathochromic Shift in UV‑Vis Absorption Compared to Saturated Barbituric Acid Derivatives

The cinnamylidene substituent extends the π‑conjugation of the barbituric acid chromophore, resulting in a strong absorption band in the 330–380 nm region (λmax ≈ 355 nm for 5‑cinnamylidenebarbituric acid in ethanol) . In contrast, non‑conjugated 1,3‑dimethylbarbituric acid absorbs only below 250 nm . Although a direct experimental spectrum of the N,N‑dimethylated target compound is not available in the literature, the electronic effect of the N‑methyl groups is expected to cause a slight hypsochromic shift of 5–10 nm relative to the N–H analog due to the electron‑donating inductive effect of the methyl groups [1]. The practical consequence is that the target compound absorbs in a spectrally distinct window compared to its non‑methylated or non‑conjugated counterparts, a critical feature for applications in photocrosslinking and UV‑sensing.

UV-Vis absorption Photochemistry Spectrophotometry

High-Value Application Scenarios for 1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione Based on Quantified Differentiation


Lead Compound for CNS‑Penetrant Anticancer Probes

Because the N,N‑dimethylation lowers the hydrogen‑bond donor count to zero and reduces TPSA by ~17.6 Ų compared to the non‑methylated analog [1], 1,3‑dimethyl‑5‑(3‑phenyl‑allylidene)‑pyrimidine‑2,4,6‑trione is predicted to exhibit enhanced blood‑brain barrier permeability. Combined with the scaffold’s demonstrated ability to generate low‑micromolar cytotoxicity (class‑level inference showing IC₅₀ as low as 8.2 μM in A549 cells for a close congener) [2], this compound can serve as a starting point for designing brain‑penetrant antiproliferative agents where the non‑methylated analog would likely fail to achieve adequate CNS exposure.

Photocrosslinkable Building Block for Smart Hydrogels

The extended cinnamylidene π‑system absorbs in the 330–380 nm UVA range, enabling clean [2+2] photocycloaddition for reversible crosslinking [3]. The N,N‑dimethyl groups eliminate competing N–H photoreactions and improve solubility in hydrophobic polymer matrices relative to N–H barbituric acid derivatives. This makes the compound a preferred choice over non‑methylated cinnamylidenebarbituric acid for fabricating photo‑responsive hydrogel networks where reproducible crosslinking density and swelling behavior are critical.

Internal Standard or Reference Probe for LogP‑Dependent Bioassays

With a predicted XLogP3 of +1.55 [4], the target compound occupies a well‑defined lipophilicity window that is absent in the non‑methylated parent compound (logP ≈ 0.09). This property allows it to serve as a retention‑time or permeability marker in reversed‑phase chromatographic methods and PAMPA assays, enabling inter‑laboratory normalization when screening series of 5‑arylidene‑barbituric acid analogs.

Synthetic Intermediate for Further Diversification at N1 and N3 Positions

The 1,3‑dimethyl substituents protect the barbituric acid nitrogen atoms from unwanted side reactions during further functionalization of the cinnamylidene double bond (e.g., epoxidation, dihydroxylation, or Michael additions). This orthogonal reactivity profile, which the non‑methylated analog cannot provide because the N–H protons are themselves reactive, makes the target compound a superior choice for multi‑step synthetic pathways that require a temporarily masked barbituric acid core .

Quote Request

Request a Quote for 1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.